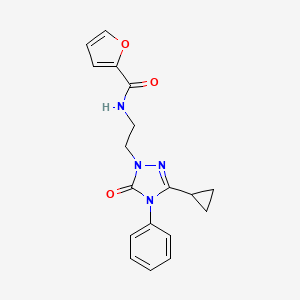

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c23-17(15-7-4-12-25-15)19-10-11-21-18(24)22(14-5-2-1-3-6-14)16(20-21)13-8-9-13/h1-7,12-13H,8-11H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQFMZIAKKETDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure features a triazole ring , which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 398.5 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 398.5 g/mol |

| CAS Number | 1396766-46-3 |

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . For instance, research indicates that derivatives containing the triazole moiety can exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and melanoma (SK-MEL-2).

The proposed mechanism involves the induction of apoptosis through the activation of the p53 pathway and caspase-3 cleavage, which are critical in programmed cell death. In vitro studies have shown that this compound can increase p53 expression levels, leading to enhanced apoptotic activity in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Triazole derivatives are known for their effectiveness against fungal infections and have been explored for antibacterial applications as well. The structural features that contribute to these activities include the ability to inhibit specific enzymes crucial for microbial survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the triazole ring and side chains can significantly influence its potency and selectivity against target cells. For example, substituents on the phenyl group or variations in the cyclopropyl structure may enhance its interaction with biological targets .

Study 1: Anticancer Efficacy

In a study examining various triazole derivatives, it was found that N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide demonstrated an IC50 value in the micromolar range against MCF-7 cells, indicating significant cytotoxicity compared to controls. The study utilized flow cytometry to analyze cell cycle arrest at the G0-G1 phase, suggesting a mechanism involving cell cycle disruption .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of triazole derivatives showed that this compound exhibited promising activity against various bacterial strains. The results indicated effective inhibition at low concentrations, reinforcing its potential as a lead compound for developing new antimicrobial agents .

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial properties. Research indicates that N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide exhibits potent activity against various pathogens:

- Mechanism of Action : The compound may inhibit the synthesis of ergosterol in fungal cell membranes or interfere with bacterial cell wall synthesis.

Case Study: Antibacterial Efficacy

A study demonstrated that related triazole compounds had effective Minimum Inhibitory Concentrations (MICs) against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound's structural modifications enhance its activity against these pathogens .

Anticancer Properties

The anticancer potential of triazole derivatives is well-documented. N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide has been explored for its ability to inhibit cancer cell proliferation through mechanisms such as:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells.

Case Study: In Vitro Cancer Studies

In multicellular spheroid models, this compound significantly reduced tumor viability compared to control groups. This suggests its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

Triazole compounds have also been noted for their anti-inflammatory activities. The sulfonamide moiety in related compounds plays a key role in modulating inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.

Mechanisms Involved

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Compounds often act as enzyme inhibitors affecting pathways related to disease processes.

Other Biological Activities

Beyond antimicrobial and anticancer properties, triazole derivatives like N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide have been studied for additional biological activities:

| Activity Type | Description |

|---|---|

| Antifungal | Effective against various fungal infections |

| Antiviral | Potential activity against certain viral pathogens |

| Antioxidant | May reduce oxidative stress in cells |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features and Substituent Analysis

The compound is compared to three analogs (Table 1) based on substituent variations and core heterocycles:

Table 1: Structural and Functional Comparison

Key Observations:

- Triazolone vs. Thiazole/Triazole Cores: The target compound and carfentrazone-ethyl share a triazolone core, critical for herbicidal activity via inhibition of protoporphyrinogen oxidase (PPO) . In contrast, 923226-70-4 (thiazole core) and 931622-35-4 (triazole-thioether) may target different enzymes or receptors.

- Substituent Effects: The cyclopropyl group in the target compound likely improves oxidative stability compared to carfentrazone-ethyl’s difluoromethyl group. The furan-2-carboxamide moiety in the target and 923226-70-4 may enhance water solubility relative to ester or thioether groups.

Crystallographic and Computational Insights

- Structural Analysis : If crystallized, the target compound’s structure may be resolved using SHELXL (for small-molecule refinement) or WinGX (for data processing), as described in –2. Key parameters (e.g., bond angles around the cyclopropyl group) could be compared to analogs to predict conformational stability.

- Packing Interactions : The phenyl and furan rings may engage in π-π stacking, while the carboxamide group participates in hydrogen bonding, influencing crystal lattice energy and solubility.

Q & A

Q. What are the common synthetic routes for synthesizing N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)furan-2-carboxamide?

The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-triazole core, followed by functionalization with cyclopropyl and phenyl groups. Key steps include:

- Condensation reactions between hydrazine derivatives and carbonyl-containing intermediates to form the triazole ring .

- Alkylation of the triazole nitrogen with a bromoethyl intermediate to introduce the ethyl linker .

- Amide coupling between the furan-2-carboxylic acid derivative and the amine-functionalized triazole intermediate, often using coupling agents like EDC/HOBt .

- Purification via column chromatography or recrystallization to isolate the final product .

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) spectroscopy : ¹H and ¹³C NMR are critical for verifying the connectivity of the triazole, cyclopropyl, phenyl, and furan moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₂₀H₂₁N₅O₃) .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is standard for biological assays) .

- Infrared (IR) spectroscopy : Validates functional groups like amide C=O and triazole N-H stretches .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Enzyme inhibition assays : Screen against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates .

- Antimicrobial susceptibility testing : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity profiling : Use cell lines (e.g., HEK293, HeLa) to establish IC₅₀ values via MTT or resazurin assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid side reactions .

- Temperature control : Exothermic steps (e.g., triazole ring closure) benefit from gradual heating (40–60°C) to prevent decomposition .

- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for coupling reactions) or organocatalysts (e.g., DMAP for acylations) improve efficiency .

- Flow chemistry : Continuous flow reactors reduce reaction time and improve reproducibility for scale-up .

Q. How should researchers address contradictory data in biological activity assays?

- Orthogonal assays : Confirm initial findings using alternative methods (e.g., SPR for binding affinity if fluorescence assays show variability) .

- Dose-response curves : Perform 8–10-point dilution series to minimize false positives/negatives .

- Metabolic stability testing : Assess if contradictory results arise from compound degradation in cell culture media (use LC-MS to monitor stability) .

Q. What computational strategies are effective for predicting target interactions and SAR?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., triazole binding to ATP pockets in kinases) .

- QSAR modeling : Train models on structurally related triazole derivatives to predict bioactivity and guide functional group modifications .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess binding stability and conformational changes .

Q. How can regioselectivity challenges during triazole functionalization be mitigated?

- Protecting group strategies : Temporarily block reactive sites (e.g., Boc-protection of amines) to direct alkylation/arylation to desired positions .

- Microwave-assisted synthesis : Enhances regioselectivity in cycloaddition reactions by providing uniform heating .

- DFT calculations : Predict thermodynamic favorability of reaction pathways to prioritize synthetic routes .

Q. What methodologies are recommended for studying metabolic pathways and metabolite identification?

- In vitro microsomal assays : Use liver microsomes (human or rodent) with NADPH cofactors to identify phase I metabolites (oxidation, hydrolysis) .

- LC-HRMS/MS : Coupled with stable isotope labeling to trace metabolic transformations and assign structures to unknown peaks .

- CYP450 inhibition assays : Determine if the compound inhibits major cytochrome P450 isoforms (e.g., CYP3A4), which could explain toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.